An In-depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone
An In-depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a versatile benzophenone derivative. The document details its chemical and physical properties, offers a validated synthesis protocol via Friedel-Crafts acylation, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide elucidates the compound's reactivity, with a focus on palladium-catalyzed cross-coupling reactions, and explores its emerging applications as a key intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, a substituted benzophenone, is a valuable building block in modern organic synthesis.[1] Its structure, featuring a brominated phenyl ring, a methoxy group, and a ketone, offers multiple reactive sites for functionalization.[1] This unique combination of functional groups makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of this compound, from its synthesis and characterization to its reactivity and applications, to empower researchers in their scientific endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 60080-98-0 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
The primary route for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation of 4-bromoanisole with benzoyl chloride.[2][3] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2]
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 4-bromoanisole. The methoxy group (-OCH₃) is an ortho-, para-directing activator, and the bromine atom is a deactivating ortho-, para-director. The acylation occurs at the position ortho to the methoxy group due to steric hindrance at the position ortho to the bromine and the stronger activating effect of the methoxy group.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Materials:
-
4-Bromoanisole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Add 4-bromoanisole (1.0 equivalent) to the DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
-
Add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (2-Bromo-5-methoxyphenyl)(phenyl)methanone as an off-white to pale yellow solid.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.[4]
¹H NMR Spectroscopy (Predicted)
-
δ (ppm) 7.8-7.4 (m, 5H, Ar-H of phenyl group): Multiplet corresponding to the protons of the unsubstituted phenyl ring.
-
δ (ppm) 7.6 (d, 1H, Ar-H ortho to carbonyl): Doublet for the proton on the brominated ring ortho to the carbonyl group.
-
δ (ppm) 7.2 (dd, 1H, Ar-H meta to carbonyl): Doublet of doublets for the proton on the brominated ring meta to the carbonyl group.
-
δ (ppm) 7.0 (d, 1H, Ar-H para to carbonyl): Doublet for the proton on the brominated ring para to the carbonyl group.
-
δ (ppm) 3.9 (s, 3H, -OCH₃): Singlet corresponding to the three protons of the methoxy group.
¹³C NMR Spectroscopy (Predicted)
-
δ (ppm) 195.0 (C=O): Carbonyl carbon.
-
δ (ppm) 159.0 (C-OCH₃): Aromatic carbon attached to the methoxy group.
-
δ (ppm) 138.0-128.0 (Ar-C): Aromatic carbons of both phenyl rings.
-
δ (ppm) 118.0 (C-Br): Aromatic carbon attached to the bromine atom.
-
δ (ppm) 56.0 (-OCH₃): Methoxy carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
-
ν (cm⁻¹) 3100-3000 (C-H stretch, aromatic): Aromatic C-H stretching vibrations.
-
ν (cm⁻¹) 1660 (C=O stretch): Strong absorption characteristic of the ketone carbonyl group.
-
ν (cm⁻¹) 1590, 1480, 1450 (C=C stretch, aromatic): Aromatic ring C=C stretching vibrations.
-
ν (cm⁻¹) 1250 (C-O stretch, aryl ether): Asymmetric C-O-C stretching of the methoxy group.
-
ν (cm⁻¹) 1030 (C-O stretch, aryl ether): Symmetric C-O-C stretching of the methoxy group.
-
ν (cm⁻¹) 1020 (C-Br stretch): C-Br stretching vibration.
Mass Spectrometry (Predicted)
-
m/z 290/292 [M]⁺: Molecular ion peaks showing the characteristic isotopic pattern for a compound containing one bromine atom.
-
m/z 211 [M-Br]⁺: Fragment corresponding to the loss of the bromine atom.
-
m/z 105 [C₆H₅CO]⁺: Benzoyl cation.
-
m/z 77 [C₆H₅]⁺: Phenyl cation.
Reactivity and Synthetic Applications
The synthetic utility of (2-Bromo-5-methoxyphenyl)(phenyl)methanone stems from the reactivity of its bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions.[5] These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[6][7][8][9] (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be coupled with various aryl or vinyl boronic acids or esters to generate more complex biaryl or styrenyl ketones. These products can serve as scaffolds for the synthesis of biologically active molecules.[6][10]
Caption: General Scheme of Suzuki-Miyaura Coupling.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] (2-Bromo-5-methoxyphenyl)(phenyl)methanone can react with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group, leading to the formation of stilbene-like structures.[11]
Caption: General Scheme of the Heck-Mizoroki Reaction.
Applications in Drug Discovery and Development
Substituted benzophenones are privileged structures in medicinal chemistry, and (2-Bromo-5-methoxyphenyl)(phenyl)methanone serves as a key intermediate in the synthesis of potential therapeutic agents.[10] The ability to functionalize the molecule through cross-coupling reactions allows for the rapid generation of diverse compound libraries for screening and lead optimization. For instance, brominated intermediates are crucial in the synthesis of drugs for neurological and endocrinological conditions.[10]
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A laboratory coat is mandatory.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental contact, wash the affected area immediately with copious amounts of water.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the construction of complex molecular frameworks. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with the aim of facilitating its use in innovative research and development, especially in the field of drug discovery. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for the scientific community.
References
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Universal Drugstore. Retrieved from [Link]
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MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1014. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
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Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Retrieved from [Link]
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PubMed Central. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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